structure and properties of 4-tert-butyl-N,N-dimethylthiazol-2-amine
structure and properties of 4-tert-butyl-N,N-dimethylthiazol-2-amine
An In-Depth Technical Guide to 4-tert-butyl-N,N-dimethylthiazol-2-amine: Structure, Properties, and Synthetic Approaches
Executive Summary
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of thiazole-based compounds, with a primary focus on 4-tert-butyl-1,3-thiazol-2-amine as a core structure. Direct data for 4-tert-butyl-N,N-dimethylthiazol-2-amine is not extensively available in public literature, suggesting it may be a novel or less-studied compound. Therefore, this document leverages detailed information on its parent amine, 4-tert-butyl-1,3-thiazol-2-amine, to provide a robust scientific foundation. The guide will discuss the structural nuances, physicochemical and spectroscopic properties, established synthetic methodologies, and the significant role of the 2-aminothiazole scaffold in medicinal chemistry. Safety and handling protocols are also detailed. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological landscape of substituted thiazoles.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The molecule 4-tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms.[1] This core is substituted at the C2 position with an amine group and at the C4 position with a bulky tert-butyl group. The tert-butyl group, with its significant steric hindrance, can influence the molecule's reactivity and its interactions with biological targets. The N,N-dimethylated derivative would have two methyl groups replacing the hydrogens on the exocyclic amine, which would increase its basicity and lipophilicity.
Below is the chemical structure of the parent compound, 4-tert-butyl-1,3-thiazol-2-amine.
Caption: Structure of 4-tert-butyl-1,3-thiazol-2-amine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 4-tert-butyl-1,3-thiazol-2-amine.
| Property | Value | Source |
| IUPAC Name | 4-tert-butyl-1,3-thiazol-2-amine | [2] |
| Synonyms | 2-amino-4-tert-butylthiazole | [3] |
| CAS Number | 74370-93-7 | [2][4] |
| Molecular Formula | C₇H₁₂N₂S | [2][4] |
| Molecular Weight | 156.25 g/mol | [2][4] |
| Appearance | Crystalline solid | [5] |
| XLogP3 | 2.3 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-tert-butyl-1,3-thiazol-2-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, characteristic signals would include a singlet for the C5-H proton on the thiazole ring, distinct singlets for the tert-butyl protons and the amine protons. In ¹³C NMR, signals corresponding to the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the thiazole ring would be observed.
-
Infrared (IR) Spectroscopy : The IR spectrum of 4-tert-butyl-1,3-thiazol-2-amine shows characteristic vibrational modes. The C-H stretching mode is observed at 3163 cm⁻¹, while the NH₂ scissoring mode is found at 1608 cm⁻¹.[6]
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 156.25.
Synthesis and Reactivity
Retrosynthetic Analysis & Synthetic Strategy
The most common and established method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For 4-tert-butyl-1,3-thiazol-2-amine, the key starting materials would be 1-bromo-3,3-dimethyl-2-butanone (the α-haloketone) and thiourea.
The general workflow for this synthesis is depicted below.
Caption: General workflow for Hantzsch thiazole synthesis.
Recommended Synthetic Protocol
The following is a generalized protocol for the synthesis of 4-substituted-2-aminothiazoles, adapted for the target molecule.
Materials:
-
1-bromo-3,3-dimethyl-2-butanone
-
Thiourea
-
Ethanol
-
Triethylamine or Sodium Bicarbonate
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve thiourea (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base such as triethylamine or an aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure 4-tert-butyl-1,3-thiazol-2-amine.
Applications in Research and Development
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][9]
-
Anticancer Activity : Many 2-aminothiazole derivatives have been investigated as potent anticancer agents.[10][11] They can act through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.[9]
-
Antimicrobial and Antifungal Properties : The thiazole ring is a key component in compounds exhibiting a broad spectrum of antimicrobial and antifungal activities.[7][11]
-
Anti-inflammatory Agents : Certain derivatives of 2-aminothiazole have shown significant anti-inflammatory properties.[11]
-
Building Blocks in Synthesis : Due to its reactive amine group, 2-aminothiazole serves as a versatile starting material for the synthesis of more complex molecules, including sulfur drugs and dyes.[12]
Safety, Handling, and Storage
6.1 Hazard Identification
Based on aggregated GHS data for 4-tert-butyl-1,3-thiazol-2-amine, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
6.2 Recommended Handling Procedures
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Avoid contact with skin, eyes, and clothing.[13][14] In case of contact, rinse immediately and thoroughly with water.[15]
-
Wash hands thoroughly after handling.[14]
6.3 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
References
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Lv, G., & Wu, Y. (n.d.). Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. Retrieved from [Link]
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Arshad, M., et al. (2022). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Retrieved from [Link]
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Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Isobutylthiazole (CAS 18640-74-9). Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202. Retrieved from [Link]
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Vignan's Institute of Technology and Science. (2017, June 15). Ab initio and DFT studies on structure, vibrational spectra of 4-tert- butyl-1,3-thiazol-2-amine (BTA). Retrieved from [Link]
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Atlantis Press. (2015). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]
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PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Sun, M., et al. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]
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DergiPark. (2018, November 30). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. Retrieved from [Link]
- Hill, J., & Crich, D. (2021).
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Matrix Fine Chemicals. (n.d.). 4-TERT-BUTYL-1,3-THIAZOL-2-AMINE | CAS 74370-93-7. Retrieved from [Link]
- Fatima, Z., et al. (2013). N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o612–o613.
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC PubMed Central.
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EPA. (2025, October 15). 2-tert-Butylpyrimidin-4-amine Properties. Retrieved from [Link]
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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